molecular formula C11H9NO2 B1626407 8-Amino-2-naphthoic acid CAS No. 5043-19-6

8-Amino-2-naphthoic acid

Cat. No. B1626407
CAS RN: 5043-19-6
M. Wt: 187.19 g/mol
InChI Key: PBWULNOSRHQTHZ-UHFFFAOYSA-N
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Description

8-Amino-2-naphthoic acid is a compound with the molecular formula C11H9NO2 . It is a naphthoic acid, which is a class of compounds that are derivatives of naphthalene .


Molecular Structure Analysis

The molecular structure of 8-Amino-2-naphthoic acid can be analyzed using various techniques such as FT-IR, UV-vis, and 1H-NMR . These techniques can provide information about the functional groups present in the molecule and their arrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Amino-2-naphthoic acid can be determined using various techniques. For instance, its molecular weight is 187.19 g/mol . Other properties such as solubility, stability, and reactivity can be determined using appropriate experimental methods .

Scientific Research Applications

Construction of Sterically Constrained Protein Turn Models

8-Amino-5,6,7,8-tetrahydro-2-naphthoic acid and its derivatives have been synthesized for use in constructing sterically constrained protein turn models. This research contributes to understanding protein structures and their functional dynamics in biological systems (Ernest et al., 1990).

Treatment of Industrial Wastewater

1-Amino-8-naphthol-3,6-disulfonic acid, a derivative of 8-Amino-2-naphthoic acid, has been studied for its efficacy in treating industrial wastewater, particularly from dye manufacturing processes. The study explores methods for improving the biodegradability and removal of organic compounds in such wastewater (Zhu et al., 1996).

Metal Ion Complexation

Research on the complexation behavior of 2-amino-3-naphthoic acid with metal ions helps in understanding the stability and structural properties of these complexes. Such studies are fundamental for applications in coordination chemistry and materials science (Decker & Frye, 1966).

Chemical Oxidative Polymerization

The polymerization of 8-amino-2-naphthol has been reported, leading to the formation of oligomers with unique emission behaviors and electrochemical properties. This research is significant for developing new materials with potential applications in electronics and optoelectronics (Doğan et al., 2015).

Supramolecular Assemblies

Studies on the formation of supramolecular assemblies involving 2-hydroxy-3-naphthoic acid provide insights into hydrogen bonding and aromatic stacking interactions. These findings are crucial for the design of molecular architectures and understanding their assembly mechanisms (Pang et al., 2015).

Discovery of Novel Enzymatic Activities

Genome mining has led to the discovery of enzymes capable of modifying 2-naphthoic acid, revealing new biocatalytic pathways. Such discoveries are vital for biotechnological applications, including the development of environmentally friendly synthetic methods (Furuya & Kino, 2009).

Safety And Hazards

The safety data sheet for a similar compound, 3-Amino-2-naphthoic acid, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

Future Directions

The future directions for the study of 8-Amino-2-naphthoic acid could involve further exploration of its potential applications. For instance, compounds with similar structures have been studied for their potential as pharmaceutical agents . Additionally, the development of new synthesis methods and the study of its reactivity and mechanism of action could also be areas of future research .

properties

IUPAC Name

8-aminonaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWULNOSRHQTHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90540925
Record name 8-Aminonaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Amino-2-naphthoic acid

CAS RN

5043-19-6
Record name 8-Aminonaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

According to the procedure of W. Adcock, et al. Aust. J. Chem. 18, 1351 (1965), a mixture of ethyl 8-amino-2-naphthoate (5.2 g, 0.024 mol), 1N NaOH (48 mL, 0.048 mol), and dioxane (50 mL) was stirred at room temperature for 3 hours. The dioxane was removed under reduced pressure, and the aqueous phase was diluted with H2O (100 mL) and extracted with ether. Neutralization with acetic acid produced a yellow precipitate which was collected by filtration (3.2 g, 71%), m.p. 221°-223° C.
Quantity
5.2 g
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48 mL
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50 mL
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Synthesis routes and methods II

Procedure details

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CC(=O)Nc1cccc2ccc(C(=O)O)cc12
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
W Adcock, PR Wells - Australian Journal of Chemistry, 1965 - CSIRO Publishing
… The alkaline solution was then atered and the crude 8-amino-2-naphthoic acid precipitated on addition of acetic acid. Crystallization from dilute aqueous ethanol gave yellow needles, …
Number of citations: 38 www.publish.csiro.au
CC Price, RH Michel - Journal of the American Chemical Society, 1952 - ACS Publications
… 8-Amino-2-naphthoic Acid.—To a solution of 5 g. of so- … (0.11 mole) of 8-amino-2-naphthoic acid in 250 ml. of water was added 7 g. (0.055 mole) of dimethyl sulfate with vigorous shaking…
Number of citations: 21 pubs.acs.org
ZENI HORII, Y MATSUMOTO… - Chemical and …, 1971 - jstage.jst.go.jp
In the preliminary experiment for construction of the aliphatic A-ring of anthracyclinones (I), it was needed for the present authors to introduce two carbon-chains on the position 2 and 3 …
Number of citations: 11 www.jstage.jst.go.jp
A Kasahara, T Izumi, I Shimizu, T Oikawa… - Bulletin of the …, 1985 - journal.csj.jp
… c was carried out by Gomberg's arylation of ferrocene with diazonium salts 3a–c derived from 5-amino-naphthoic acid (4a), 5-amino-2-naphthoic acid (4b), and 8amino-2-naphthoic acid …
Number of citations: 11 www.journal.csj.jp
AHH WATER-FASTNESS - 1991
Number of citations: 0

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